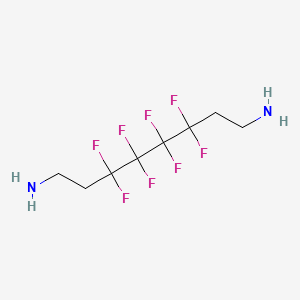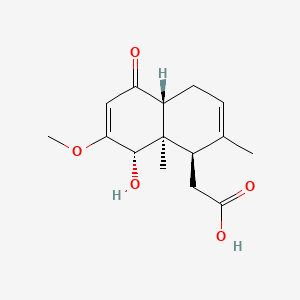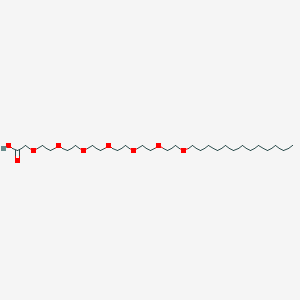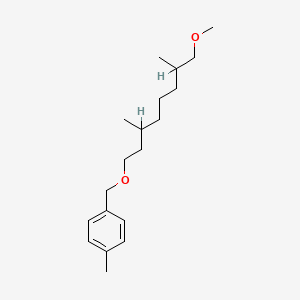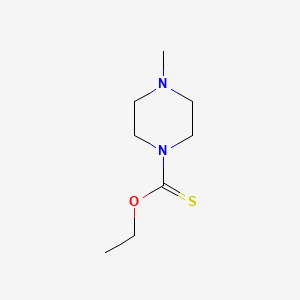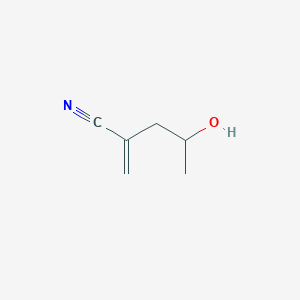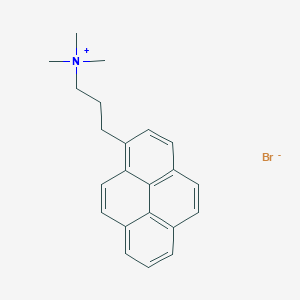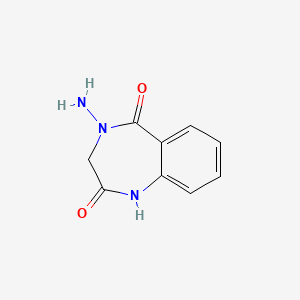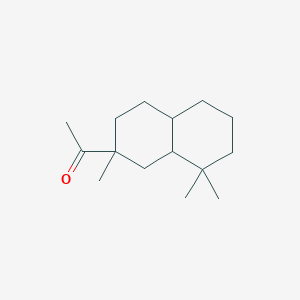
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone is a synthetic compound known for its unique structure and properties. It is commonly used in the fragrance industry due to its amber-like scent. The compound’s molecular formula is C16H26O, and it is also known by its CAS number 54464-57-2 .
Preparation Methods
The synthesis of 1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone involves a Diels–Alder reaction between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction forms a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized using phosphoric acid . This method is commonly used in industrial settings due to its efficiency and yield.
Chemical Reactions Analysis
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound in studies of Diels–Alder reactions and cyclization processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its fragrance properties.
Industry: Widely used in the fragrance industry, it is a key ingredient in many perfumes and scented products.
Mechanism of Action
The mechanism of action of 1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic amber scent . The molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone can be compared with similar compounds such as:
γ-Eudesmol: Another compound with a similar structure but different olfactory properties.
Selinenol: Known for its distinct scent and used in various fragrance formulations.
Machilol: Shares structural similarities but differs in its chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its synthesis, chemical behavior, and applications.
Properties
CAS No. |
92790-64-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-(2,8,8-trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H26O/c1-11(16)15(4)9-7-12-6-5-8-14(2,3)13(12)10-15/h12-13H,5-10H2,1-4H3 |
InChI Key |
MUOGGUQEQVKTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2CCCC(C2C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


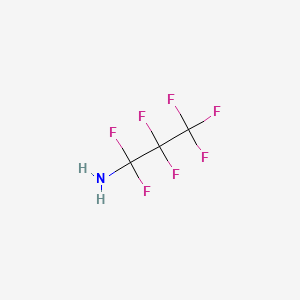
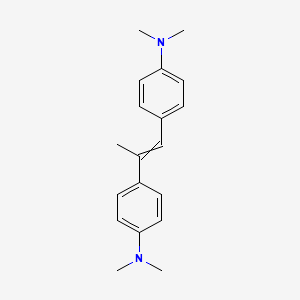
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
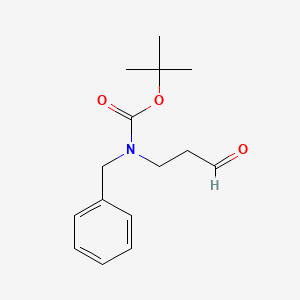
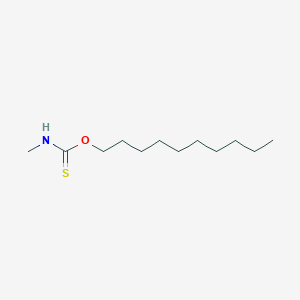
![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
